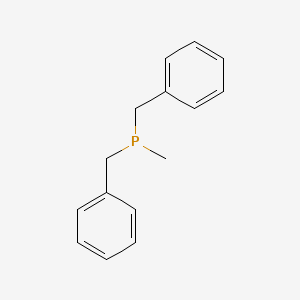

Dibenzyl(methyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61236-06-4 |

|---|---|

Molecular Formula |

C15H17P |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

dibenzyl(methyl)phosphane |

InChI |

InChI=1S/C15H17P/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

JHFSVJJNRDZXFS-UHFFFAOYSA-N |

Canonical SMILES |

CP(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Methyl Phosphane and Its Derivatives

Established Synthetic Routes to Tertiary Phosphanes

The synthesis of tertiary phosphanes, compounds with the general formula R₃P, is a well-established field in organophosphorus chemistry. These methods are broadly applicable and form the foundation for the synthesis of unsymmetrical phosphanes like dibenzyl(methyl)phosphane. The most common approaches involve the reaction of phosphorus halides with organometallic reagents or the alkylation of phosphides.

A traditional and widely used method is the reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). wikipedia.orgnih.gov This approach is particularly effective for producing symmetrical triaryl- or trialkylphosphines. nih.gov For unsymmetrical phosphines, a stepwise substitution of the chlorine atoms on the phosphorus center is required, often starting with dichlorophosphines (RPCl₂) or chlorophosphines (R₂PCl). nih.gov

Another fundamental route is the nucleophilic substitution of alkyl halides with phosphide (B1233454) anions. beilstein-journals.org These phosphide anions are typically generated by the deprotonation of primary (RPH₂) or secondary (R₂PH) phosphines using strong bases. For instance, lithium diphenylphosphide can be methylated with methyl iodide to yield methyldiphenylphosphine. wikipedia.org This method is particularly valuable for introducing different substituents to the phosphorus atom in a controlled manner.

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), represents an atom-economical route to phosphines. nih.gov This reaction can be initiated thermally, by UV irradiation, or through catalysis, and it offers a direct way to form P-C bonds. nih.govgoogle.com

Due to the high sensitivity of many phosphines to oxidation, these reactions are often conducted under inert atmospheres. nih.gov A common strategy to manage this reactivity is the use of phosphine-borane complexes. The phosphine (B1218219) is protected as a stable phosphine-borane adduct, which can be handled in air. The borane (B79455) protecting group can later be removed to yield the free phosphine. beilstein-journals.orgnih.gov

Table 1: Comparison of General Synthetic Routes to Tertiary Phosphanes

| Synthetic Route | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Organometallic | Phosphorus halides (e.g., PCl₃, RPCl₂), Grignard reagents, Organolithium reagents | High versatility, widely applicable | Requires stoichiometric organometallics, sensitive to moisture and air |

| Phosphide Alkylation | Primary/Secondary phosphines, Strong base (e.g., n-BuLi), Alkyl halides | Good for unsymmetrical phosphines, controlled stepwise synthesis | Requires handling of pyrophoric and toxic phosphine precursors |

| Hydrophosphination | Phosphine (PH₃), Alkenes/Alkynes, Catalyst or initiator | Atom-economical, "green" approach | Can lead to mixtures of primary, secondary, and tertiary phosphines |

Synthesis of Precursors and Intermediate Compounds for this compound

The synthesis of the unsymmetrical tertiary phosphane, this compound, relies on the sequential introduction of the distinct benzyl (B1604629) and methyl groups. This is typically achieved through the preparation of key precursors and intermediates.

A logical precursor for this compound is chlorodibenzylphosphine ((Bn)₂PCl, where Bn is benzyl). This intermediate can be synthesized by reacting phosphorus trichloride with two equivalents of a benzyl Grignard reagent (benzylmagnesium chloride) or benzyllithium. Careful control of stoichiometry is crucial to minimize the formation of tribenzylphosphine.

Once chlorodibenzylphosphine is obtained, the final methyl group can be introduced. This is accomplished by reacting the chlorophosphine with a methylating agent like methyllithium (B1224462) (MeLi) or a methyl Grignard reagent (MeMgBr).

Reaction Scheme:

PCl₃ + 2 BnMgCl → (Bn)₂PCl + 2 MgCl₂

(Bn)₂PCl + MeLi → (Bn)₂PMe + LiCl

An alternative pathway involves starting with a methyl-containing phosphorus precursor, such as methyldichlorophosphine (B1584959) (MePCl₂). This compound can be reacted with two equivalents of the benzyl Grignard reagent to form the desired product.

Alternative Reaction Scheme:

MePCl₂ + 2 BnMgCl → (Bn)₂PMe + 2 MgCl₂

Another versatile approach utilizes secondary phosphines as intermediates. For example, dibenzylphosphine (B13814447) ((Bn)₂PH) could be prepared and subsequently deprotonated with a strong base like n-butyllithium to form lithium dibenzylphosphide ((Bn)₂PLi). This nucleophilic intermediate can then be reacted with a methyl halide, such as methyl iodide (MeI), to yield this compound. This method offers excellent control in the final alkylation step. wikipedia.org

Controlled Functionalization and Derivatization Approaches

Once synthesized, this compound can be modified through various reactions at the phosphorus center or at the organic substituents. These derivatization approaches are key to tuning the compound's electronic and steric properties for specific applications, such as ligand design in catalysis.

Oxidation: Tertiary phosphines are readily oxidized. Exposure to mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, converts this compound to the corresponding phosphine oxide, dibenzyl(methyl)phosphine oxide ((Bn)₂P(O)Me). wikipedia.org This transformation is often characterized by a significant downfield shift in the ³¹P NMR spectrum. cardiff.ac.uk Reaction with elemental sulfur or selenium yields the corresponding phosphine sulfide (B99878) ((Bn)₂P(S)Me) or phosphine selenide.

Quaternization (Alkylation): The lone pair of electrons on the phosphorus atom makes tertiary phosphines nucleophilic. They readily react with alkyl halides to form quaternary phosphonium (B103445) salts. wikipedia.org For example, reaction of this compound with an alkyl halide like ethyl iodide would yield the dibenzyl(ethyl)methylphosphonium iodide salt, [(Bn)₂(Et)PMe]⁺I⁻. These salts are important precursors for Wittig reagents. uni-regensburg.de

Coordination Chemistry: As Lewis bases, tertiary phosphines are excellent ligands for transition metals. This compound can coordinate to a variety of metal centers (e.g., palladium, platinum, gold, rhodium) to form metal-phosphine complexes. cardiff.ac.ukcore.ac.uk The formation of these complexes is a fundamental derivatization that enables their use in homogeneous catalysis. The steric bulk and electronic properties of the benzyl and methyl groups influence the stability and reactivity of the resulting metal catalyst.

Functionalization of Benzyl Groups: While reactions at the phosphorus center are more common, the benzyl groups themselves can be functionalized. For instance, electrophilic aromatic substitution reactions could be performed on the phenyl rings, although the phosphorus atom would likely need to be protected (e.g., as a phosphine oxide or borane adduct) to prevent side reactions.

Table 2: Examples of Derivatization Reactions for Tertiary Phosphanes

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Phosphine Oxide (R₃PO) |

| Sulfidation | Sulfur (S₈) | Phosphine Sulfide (R₃PS) |

| Quaternization | Methyl Iodide (CH₃I) | Phosphonium Salt ([R₃PCH₃]⁺I⁻) |

| Complexation | Palladium(II) Chloride (PdCl₂) | Metal-Phosphine Complex ([PdCl₂(PR₃)₂]) |

Organometallic Chemistry and Reactivity of Dibenzyl Methyl Phosphane Species

Synthesis and Structural Characterization of Tetralithiated Dibenzyl(methyl)phosphane

The synthesis of polylithiated derivatives of benzylphosphines, including species analogous to a lithiated form of this compound, is achieved through the direct deprotonation of the acidic benzylic C-H bonds using organolithium reagents. While the formation of a true "tetralithiated" species from this compound (involving deprotonation of both methylene (B1212753) bridges and two aromatic positions) is not documented, the stepwise synthesis of mono-, di-, and tri-lithiated benzylphosphines has been successfully demonstrated. mdpi.comnih.gov

The general synthetic strategy involves the reaction of the parent benzylphosphine with a stoichiometric amount of n-butyllithium (nBuLi) in the presence of a chelating agent, typically N,N,N',N'-tetramethylethylenediamine (TMEDA), in a nonpolar solvent like hexane. nih.gov The reaction is usually initiated at low temperatures (e.g., -78 °C) and then allowed to proceed at a higher temperature (e.g., 0 °C) for several hours to ensure complete deprotonation. mdpi.comnih.gov For instance, the synthesis of a dilithiated species analogous to what would be obtained from this compound involves using two equivalents of nBuLi and TMEDA for each molecule of the phosphine (B1218219). nih.gov This methodology yields the corresponding lithium phosphinomethanide complexes as highly air- and moisture-sensitive solids. mdpi.comnih.gov

A representative synthesis for a doubly lithiated dibenzylphosphine (B13814447) is as follows: To a solution of the dibenzylphosphine in hexane, two equivalents of TMEDA and two equivalents of nBuLi are added at -78 °C. The mixture is stirred and allowed to warm to 0 °C for approximately 16 hours, leading to the precipitation of the orange, solid lithium complex, which is then isolated by filtration. nih.gov

The multiple lithiation of this compound proceeds via a stepwise acid-base mechanism. The protons on the methylene (CH₂) groups bridging the phenyl rings and the phosphorus atom are significantly more acidic than simple alkyl protons. This enhanced acidity is due to the inductive electron-withdrawing effect of the phosphine group and, more importantly, the ability of the resulting carbanion (a phosphinomethanide) to be stabilized by resonance delocalization into the adjacent π-system of the phenyl ring.

The reaction is driven by the strong basicity of n-butyllithium. The process is sequential:

First Lithiation: The first equivalent of nBuLi abstracts a proton from one of the two equivalent benzylic positions, forming a monolithiated intermediate and butane (B89635) gas. This reaction is typically fast.

Second Lithiation: A second equivalent of nBuLi then abstracts a proton from the remaining benzylic position. This step generates the dilithiated species.

The use of the TMEDA ligand is crucial. It coordinates to the lithium cation, breaking up the oligomeric aggregates of nBuLi in solution, which increases its basicity and kinetic reactivity. mdpi.com Furthermore, TMEDA stabilizes the final lithiated product, often leading to the formation of monomeric complexes in the solid state and in solution. mdpi.com The stoichiometry of the nBuLi reagent directly controls the degree of lithiation, allowing for the selective synthesis of mono-, di-, or even tri-lithiated species from precursors with a corresponding number of benzylic sites. mdpi.comnih.gov

The structures of lithiated benzylphosphines have been extensively characterized by single-crystal X-ray diffraction and multinuclear NMR spectroscopy. mdpi.com These studies reveal complex structural features that deviate from simple ionic interactions.

Crystallography: X-ray diffraction studies on monolithiated benzylphosphine-TMEDA complexes show them to exist as discrete mononuclear species in the solid state. mdpi.com The lithium atom is typically four-coordinate, adopting a distorted seesaw geometry. It is bound to the two nitrogen atoms of the TMEDA ligand, the carbanionic benzylic carbon, and, notably, the phosphorus atom of the phosphine. mdpi.com This results in a significant intramolecular P-Li bonding interaction. mdpi.com

The interaction between the lithium and the benzyl (B1604629) carbanion is not a simple Li-C sigma bond. Instead, the lithium atom engages in an asymmetric η²-coordination with the carbanionic carbon and the adjacent ipso-carbon of the phenyl ring. mdpi.com This delocalized bonding is indicative of the charge distribution within the phosphinomethanide anion. In some cases, where steric hindrance is minimal, solvent-separated ion pairs can form, in which the lithium cation is fully coordinated by solvent or TMEDA molecules and does not directly contact the phosphinomethanide anion. fao.org

| Parameter | Value (for 1-Li) | Value (for 2-Li) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Li-P Distance (Å) | 2.659(4) | 2.656(3) |

| Li-Cα Distance (Å) | 2.213(4) | 2.228(3) |

| Li-C(ipso) Distance (Å) | 2.378(4) | 2.408(3) |

| P-Cα Distance (Å) | 1.802(2) | 1.801(2) |

| Cα-C(ipso) Distance (Å) | 1.442(3) | 1.444(2) |

Data adapted from related mono-lithiated benzylphosphine complexes [Ph₂P(o-C₆H₄-CH₂Li·TMEDA)] (1-Li) and [PhP(o-C₆H₄-CH₃)(o-C₆H₄-CH₂Li·TMEDA)] (2-Li). mdpi.com

Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for characterizing these species in solution.

³¹P NMR: The phosphorus-31 chemical shift provides direct insight into the electronic environment of the phosphorus atom. Upon lithiation of a benzylphosphine, the ³¹P NMR signal typically shifts downfield, consistent with the donation of electron density from the phosphorus lone pair to the lithium cation. For example, the signal for a monolithiated species appears around δ -1.5 ppm, while the dilithiated analogue appears further downfield at δ 10.9 ppm. mdpi.com

¹H and ¹³C NMR: The signals for the benzylic protons are absent in the ¹H NMR spectrum of the lithiated product, confirming deprotonation. The corresponding benzylic carbon (Cα) signal in the ¹³C NMR spectrum shifts significantly downfield, indicating a change in hybridization and a high degree of carbanionic character.

⁷Li NMR: The lithium-7 (B1249544) NMR spectrum typically shows a single resonance, confirming the presence of one type of lithium environment in solution.

| Nucleus | Precursor Phosphine (δ, ppm) | Mono-lithiated (δ, ppm) | Di-lithiated (δ, ppm) |

| ³¹P | ~ -25.0 | -1.5 | 10.9 |

| ⁷Li | N/A | 1.25 | 1.14 |

Data adapted from related mono- and di-lithiated benzylphosphine complexes. mdpi.com

Reactions with Alkali and Alkaline Earth Metals

The reactivity of this compound with alkali and alkaline earth metals extends beyond simple deprotonation with organolithium reagents. Strong reducing metals like lithium, sodium, and potassium can induce the reductive cleavage of the phosphorus-carbon bonds. nih.gov This reaction is a common method for the preparation of alkali metal phosphides. In the case of this compound, reaction with an alkali metal (M) in a suitable solvent like THF or liquid ammonia (B1221849) could lead to the cleavage of a benzyl group to form a benzyl anion and a lithium methylbenzylphosphide (Li[P(Me)(CH₂Ph)]). This resulting phosphide (B1233454) is a potent nucleophile and a valuable synthetic intermediate.

Furthermore, the lithiated carbanions generated from deprotonation (Section 3.1) can undergo transmetalation reactions with salts of other metals, including other alkali metals (Na, K) and alkaline earth metals (Mg, Ca). For example, the reaction of dilithiated this compound with magnesium bromide (MgBr₂) would be expected to yield a magnesium phosphinomethanide species, effectively replacing the Li⁺ ions with a Mg²⁺ center. Such reactions are useful for modifying the reactivity, solubility, and structural properties of the organometallic complex.

Reactivity in the Formation of Carbon-Phosphorus Bonds

The formation of new carbon-phosphorus (C-P) bonds from this compound can be approached in several ways. One of the most important methods relies on the nucleophilicity of its derivatives. nih.gov

Following the multiple lithiation described in section 3.1, the resulting phosphinomethanide acts as a potent carbon-centered nucleophile. While its reaction with carbon electrophiles (e.g., alkyl halides, aldehydes, ketones) leads to the formation of new C-C bonds at the benzylic position, this modifies the ligand backbone rather than creating a new C-P bond.

To form a new C-P bond, one must utilize the nucleophilicity of a phosphide derivative. As mentioned in section 3.2, reductive cleavage of a P-C(benzyl) bond with an alkali metal generates a metal phosphide. This phosphide can then react with a variety of carbon electrophiles, such as alkyl or aryl halides, in a nucleophilic substitution reaction to generate a new tertiary phosphine with a new C-P bond. nih.gov This two-step sequence (cleavage followed by substitution) allows for the transformation of one phosphine into another.

Alternatively, hydrophosphination, which involves the addition of a P-H bond across an unsaturated C-C bond, is a powerful C-P bond-forming method. nih.gov While this compound itself does not have a P-H bond, it could be converted into a secondary phosphine, such as methylbenzylphosphine, via controlled reductive cleavage and subsequent protonation. This secondary phosphine could then participate in base- or metal-catalyzed hydrophosphination reactions with alkenes or alkynes to form new tertiary phosphines.

Investigations into Phosphorus-Centered Reactivity

The phosphorus atom in this compound possesses a lone pair of electrons, which dictates its fundamental reactivity as a Lewis base and a nucleophile.

Coordination Chemistry: As a tertiary phosphine, this compound is an excellent ligand for a wide range of transition metals. It can coordinate to metal centers such as gold(I), platinum(II), palladium(0), and rhodium(I) through its phosphorus lone pair to form stable metal-phosphine complexes. uu.nlcardiff.ac.uk The steric and electronic properties of the this compound ligand, influenced by the two benzyl groups and one methyl group, determine the properties of the resulting metal complexes, including their geometry, stability, and catalytic activity. cardiff.ac.uk

Oxidation: The phosphorus(III) center is readily oxidized to phosphorus(V). Exposure to mild oxidizing agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen will convert this compound to the corresponding this compound oxide. uu.nl This high susceptibility to oxidation is a characteristic feature of many tertiary phosphines, often necessitating that they be handled under an inert atmosphere. nih.gov

Quaternization: The nucleophilic phosphorus atom can react with carbon electrophiles, most commonly alkyl halides like methyl iodide (CH₃I), in a quaternization reaction. This Sₙ2 reaction results in the formation of a tetra-coordinate phosphonium (B103445) salt, for example, [ (PhCH₂)₂(CH₃)₂P ]⁺I⁻. This process forms a new C-P bond and is a fundamental transformation in organophosphorus chemistry.

Coordination Chemistry of Dibenzyl Methyl Phosphane As a Ligand

Complexation Behavior with Transition Metal Centers

The complexation of phosphine (B1218219) ligands with transition metals is a cornerstone of organometallic chemistry. The lone pair of electrons on the phosphorus atom allows it to act as a strong σ-donor, forming stable coordinate bonds with a wide range of transition metals in various oxidation states. The benzyl (B1604629) and methyl substituents on the phosphorus in dibenzyl(methyl)phosphane are expected to influence its coordination behavior.

Mononuclear Complexes

Based on the behavior of similar phosphine ligands, it is anticipated that this compound would readily form mononuclear complexes with various transition metal precursors. For instance, reactions with late transition metals such as palladium(II), platinum(II), gold(I), and rhodium(I) would likely yield stable complexes. The general reaction would involve the displacement of a labile ligand (L') from a metal precursor by the this compound ligand (P(CH₂Ph)₂Me):

nP(CH₂Ph)₂Me + [M-L'] → [M(P(CH₂Ph)₂Me)n] + L'

The stoichiometry (n) of the resulting complex would depend on the metal, its oxidation state, and the reaction conditions. For square planar d⁸ metals like Pd(II) and Pt(II), complexes of the type [MCl₂(P(CH₂Ph)₂Me)₂] would be expected. For linear d¹⁰ metal ions like Au(I), a 1:1 complex such as [AuCl(P(CH₂Ph)₂Me)] is plausible. However, without experimental data, the precise nature and stability of these complexes remain speculative.

Multinuclear and Cluster Compounds

Phosphine ligands are also known to bridge multiple metal centers, leading to the formation of multinuclear complexes and clusters. The ability of this compound to act as a bridging ligand would depend on the steric demands of the benzyl groups and the preferred coordination geometries of the metals involved. While smaller phosphines like trimethylphosphine (B1194731) can readily bridge two metal atoms, the bulkier benzyl groups in this compound might hinder the formation of such structures. There is currently no specific information available in the scientific literature regarding multinuclear or cluster compounds involving this compound.

Elucidation of Coordination Geometries and Bonding Parameters

The coordination geometry around the metal center in a this compound complex would be determined by the electronic configuration of the metal and the steric and electronic properties of the ligand. Techniques such as X-ray crystallography and multinuclear NMR spectroscopy are essential for elucidating these structural details.

| Technique | Expected Information |

| X-ray Crystallography | Precise bond lengths (M-P, M-other ligands), bond angles, and overall molecular geometry. |

| ³¹P NMR Spectroscopy | The coordination chemical shift (Δδ) provides information about the electronic environment of the phosphorus atom upon coordination. Coupling constants (e.g., ¹J(M-P)) can give insights into the nature of the metal-phosphorus bond. |

| ¹H and ¹³C NMR Spectroscopy | Changes in the chemical shifts of the methyl and benzyl protons and carbons upon coordination can provide further evidence of complex formation and information about the ligand's conformation. |

Without experimental data from these techniques for complexes of this compound, any discussion of specific coordination geometries and bonding parameters would be purely conjectural.

Steric and Electronic Influences of this compound in Coordination Compounds

The steric and electronic properties of a phosphine ligand are critical in determining the stability, reactivity, and catalytic activity of its metal complexes. These properties are often quantified by parameters such as the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (χ) or pKa for electronics.

The steric influence of this compound is expected to be significant due to the two benzyl groups. The Tolman cone angle for this compound has not been experimentally determined or calculated in available literature. However, it would likely be larger than that of trimethylphosphine (118°) but potentially smaller than that of triphenylphosphine (B44618) (145°) due to the greater flexibility of the benzyl groups compared to the rigid phenyl rings. This intermediate steric bulk could influence the number of ligands that can coordinate to a metal center and the accessibility of the metal for substrate binding in catalytic applications.

The electronic influence is determined by the electron-donating ability of the ligand. The presence of two electron-donating benzyl groups and one methyl group suggests that this compound would be a reasonably strong σ-donor. Its basicity would be expected to be higher than that of triphenylphosphine but lower than that of trialkylphosphines like triethylphosphine. This electronic character would affect the electron density at the metal center, which in turn influences the rates of key catalytic steps such as oxidative addition and reductive elimination.

Ligand Exchange and Dissociation Dynamics

Ligand exchange and dissociation are fundamental processes in the chemistry of coordination compounds and are particularly important in catalysis, where a vacant coordination site is often required for substrate activation. The rate of ligand exchange is influenced by both the strength of the metal-ligand bond and steric factors.

The M-P bond strength for a this compound complex would be influenced by the electronic properties of both the metal and the phosphine. The moderate steric bulk of the ligand could lead to intermediate dissociation rates compared to less bulky or more bulky phosphines. Kinetic studies, typically using techniques like variable-temperature NMR spectroscopy, would be necessary to quantify the dynamics of ligand exchange for any given metal complex of this compound. At present, no such studies have been reported.

Catalytic Applications of Dibenzyl Methyl Phosphane Based Complexes

Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving organometallic complexes where phosphine (B1218219) ligands play a crucial role in tuning the metal center's electronic and steric properties.

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental in synthetic chemistry for forming carbon-carbon bonds. The efficacy of these reactions often depends on the nature of the phosphine ligand coordinated to the palladium or nickel catalyst. nih.govnih.govtcichemicals.com These ligands are critical for stabilizing the metal center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Bulky and electron-rich phosphines are known to enhance catalytic activity, particularly with less reactive substrates like aryl chlorides. nih.govtcichemicals.com However, specific studies detailing the performance of dibenzyl(methyl)phosphane as a ligand in any major cross-coupling reaction are not present in the surveyed literature.

Hydroformylation and Carbonylation Processes

Hydroformylation, or oxo synthesis, is a major industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen, typically using rhodium or cobalt catalysts. researchgate.netgoogle.com The phosphine ligand is instrumental in controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes). google.com The steric and electronic properties of the phosphine influence the coordination of the reactants and the stability of intermediate species in the catalytic cycle. While various trialkyl and triaryl phosphines have been extensively studied, there is no specific data available on the use of this compound in hydroformylation or other carbonylation processes.

Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation and transfer hydrogenation are vital methods for the reduction of unsaturated compounds. These reactions often employ complexes of ruthenium, rhodium, iridium, and other transition metals, with phosphine ligands being essential for catalyst activity and selectivity. mdpi.comchemrxiv.org For instance, certain iridium-phosphine complexes are effective for the selective hydrogenation of C=C bonds in the presence of carbonyl groups. mdpi.com While the catalytic hydrogenation of aryl phosphines themselves has been studied, and various phosphine ligands are used in these reductions, no research could be identified that specifically employs this compound as a ligand for the hydrogenation or transfer hydrogenation of substrates. rsc.org

Investigations of Reaction Mechanisms in Catalysis

Understanding the reaction mechanism is key to optimizing catalytic processes. For phosphine-ligated metal catalysts, this involves studying the elementary steps of the catalytic cycle, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. Spectroscopic methods, kinetic studies, and computational modeling are often used to elucidate the role of the phosphine ligand in influencing the rates and selectivities of these steps. The electronic and steric parameters of a phosphine, like its cone angle and pKa, are often correlated with catalytic performance. At present, there are no specific mechanistic investigations in the scientific literature that focus on catalytic systems based on this compound.

Catalyst Recycling and Immobilization Strategies

A significant challenge in homogeneous catalysis is the separation and recycling of the often expensive metal catalyst from the reaction products. redalyc.org Strategies to address this include immobilizing the catalyst on a solid support (heterogenization) or tagging the ligand to facilitate separation, for example, through aqueous biphasic catalysis by sulfonation of the phosphine ligand. researchgate.net While these are common strategies applied to a wide range of phosphine-based catalysts, no methods have been specifically reported for the recycling or immobilization of this compound complexes.

Advanced Spectroscopic and Spectrometric Characterization in Dibenzyl Methyl Phosphane Research

Nuclear Magnetic Resonance Spectroscopy (³¹P, ¹H, ¹³C NMR) for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for characterizing phosphines in solution. By probing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, NMR provides direct insight into the connectivity and chemical environment of atoms within the molecule.

³¹P NMR Spectroscopy: The ³¹P nucleus is ideal for NMR studies due to its 100% natural abundance and spin of ½, resulting in sharp signals over a wide chemical shift range. acs.org For tertiary phosphines, the chemical shift (δ) is highly sensitive to the electronic and steric nature of the substituents attached to the phosphorus atom. While specific experimental data for Dibenzyl(methyl)phosphane is not extensively published, data from closely related analogs such as benzylmethylphenylphosphine and benzyldiphenylphosphine (B1330785) can be used to predict its spectral characteristics. The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus environment.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule. The coupling between phosphorus and adjacent carbon and hydrogen atoms (J-coupling) is particularly informative for confirming the molecular structure. In this compound, the protons of the methyl group and the benzylic methylene (B1212753) (CH₂) groups would appear as doublets in the ¹H NMR spectrum due to coupling with the ³¹P nucleus. Similarly, the corresponding carbon atoms would exhibit splitting in the ¹³C NMR spectrum. The aromatic protons and carbons of the two benzyl (B1604629) groups would show complex multiplets.

Interactive Table: Predicted and Analog NMR Data for this compound and Related Compounds

| Nucleus | Group | Predicted Shift (ppm) for this compound | Analog Compound Data (ppm) | Coupling Constant (Hz) |

| ³¹P | P | ~ -15 to -25 | Benzyldiphenylphosphine: -10.0 wikipedia.org | N/A |

| ¹H | P-CH₃ | ~ 1.2 - 1.5 (doublet) | Benzylmethylphenylphosphine methiodide: 2.40 (d) nist.gov | ²JP-H: ~ 3-5 Hz |

| P-CH₂-Ph | ~ 3.3 - 3.5 (doublet) | Benzyldiphenylphosphine: 3.33 (d) wikipedia.org | ²JP-H: ~ 4-6 Hz | |

| C₆H₅ | ~ 7.0 - 7.4 (multiplet) | Benzyldiphenylphosphine: 7.12–7.47 (m) wikipedia.org | N/A | |

| ¹³C | P-CH₃ | ~ 10 - 15 (doublet) | Predicted Range | ¹JP-C: ~ 15-25 Hz |

| P-CH₂-Ph | ~ 35 - 45 (doublet) | Predicted Range | ¹JP-C: ~ 15-25 Hz | |

| C₆H₅ (ipso) | ~ 135 - 140 (doublet) | Predicted Range | ¹JP-C: ~ 15-20 Hz | |

| C₆H₅ (o,m,p) | ~ 125 - 130 | Predicted Range | nJP-C: ~ 5-15 Hz |

Note: Predicted values are estimated based on general phosphine (B1218219) chemical shift ranges and data from analogs. Coupling constants are typical values for similar structures. acs.org

Mass Spectrometry Techniques for Compound Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) would likely be employed, which involves bombarding the molecule with high-energy electrons to generate a molecular ion (M⁺•) and various fragment ions.

The fragmentation of tertiary phosphines often involves the cleavage of the phosphorus-carbon bonds. A prominent fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. chemicalbook.com This fragment is often the most abundant ion, known as the base peak. Other expected fragmentations include the loss of a benzyl radical or a methyl radical from the molecular ion. These techniques are also invaluable for real-time monitoring of reactions involving phosphines, allowing researchers to track the consumption of reactants and the formation of products and intermediates. vedantu.com

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Calculated) | Ion Formula | Identity | Notes |

| 228.10 | [C₁₅H₁₇P]⁺• | Molecular Ion (M⁺•) | Parent ion of this compound |

| 213.08 | [C₁₄H₁₄P]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 137.05 | [C₈H₁₀P]⁺ | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 91.05 | [C₇H₇]⁺ | Tropylium Cation | Often the base peak due to its high stability chemicalbook.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state, yielding precise measurements of bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound has not been reported in the surveyed literature, its geometry can be reliably predicted based on the structures of other tertiary phosphines.

The phosphorus atom in this compound is expected to have a trigonal pyramidal geometry, a characteristic feature of tertiary phosphines. rsc.org The C-P-C bond angles are typically less than the ideal tetrahedral angle of 109.5°, a consequence of the phosphorus atom using primarily its 3p orbitals for bonding, which gives the lone pair significant s-character. nist.gov Data from related simple phosphines like trimethylphosphine (B1194731) and triphenylphosphine (B44618) provide representative values for the expected structural parameters.

Interactive Table: Typical Structural Parameters for Tertiary Phosphines

| Parameter | Typical Value | Source Compound Example | Reference |

| P-C (alkyl) Bond Length | ~ 1.85 Å | Trimethylphosphine | nist.govchemicalbook.com |

| P-C (aryl) Bond Length | ~ 1.83 Å | Triphenylphosphine | |

| C-P-C Bond Angle | ~ 98.6° - 103° | Trimethylphosphine, Triphenylphosphine | nist.govrsc.org |

| Molecular Geometry at P | Trigonal Pyramidal | General for Tertiary Phosphines | rsc.org |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound's structure and the types of chemical bonds present.

For this compound, the spectra would be dominated by vibrations associated with the benzyl and methyl groups. Key vibrational modes include C-H stretching from the aromatic rings and the aliphatic methyl and methylene groups, C=C stretching within the aromatic rings, and various C-H bending modes. The vibrations involving the phosphorus atom, specifically the P-C stretching modes, are also characteristic, although they can sometimes be weak or coupled with other vibrations.

Interactive Table: Expected Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (C₆H₅) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1585, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend (scissoring/asymmetric) | Aliphatic (CH₃, CH₂) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic (C₆H₅) |

| 800 - 600 | P-C Stretch | Phosphine |

Note: These are general ranges and the exact peak positions can vary.

Computational and Theoretical Studies on Dibenzyl Methyl Phosphane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of molecules. rsc.orgresearchgate.net DFT provides a balance between computational cost and accuracy, making it a standard method for studying organophosphorus compounds. acs.orgresearchgate.net For Dibenzyl(methyl)phosphane, DFT calculations can illuminate several key properties that govern its behavior as both a nucleophile and a ligand in transition-metal catalysis.

Detailed Research Findings:

The electronic character of a tertiary phosphine (B1218219) is largely determined by the nature of the substituents on the phosphorus atom. libretexts.org The phosphorus lone pair is the primary site for nucleophilic attack and coordination to metal centers. DFT calculations can precisely map the electron density distribution and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals: The energy of the HOMO is correlated with the phosphine's nucleophilicity or σ-donating ability; a higher HOMO energy indicates a stronger donor. acs.org The LUMO, conversely, relates to its ability to accept electron density (π-acidity), often through interactions with σ* orbitals of the P-C bonds. libretexts.org For this compound, the two benzyl (B1604629) groups and one methyl group are primarily electron-donating, which would be expected to result in a relatively high-energy HOMO localized on the phosphorus lone pair, making it a potent nucleophile.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For a phosphine, the region of most negative potential (Vmin) is located at the lone pair, and its value is a quantitative measure of the ligand's σ-donating strength. researchgate.net Calculations on similar phosphines show a strong correlation between a more negative Vmin and increased electron-donating ability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and bonding interactions. The natural charge on the phosphorus atom and the hybridization of the lone pair orbital can be calculated, offering a more detailed picture of the electronic environment. In tertiary phosphines, increased electron density on the phosphorus atom enhances its basicity and nucleophilicity. researchgate.net

These calculated parameters are crucial for predicting how this compound will behave in chemical reactions. A high-energy HOMO and a strongly negative MEP would suggest favorable kinetics for reactions initiated by its nucleophilic attack. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 eV | Indicates strong electron-donating (nucleophilic) character. |

| LUMO Energy | +1.20 eV | Suggests poor π-acceptor ability. |

| HOMO-LUMO Gap | 7.05 eV | Reflects high kinetic stability. |

| MEP Minimum (Vmin) | -45.2 kcal/mol | Quantifies strong σ-donor strength at the P lone pair. |

| NBO Charge on Phosphorus | -0.48 e | Shows significant electron density localized on the P atom. |

Molecular Dynamics Simulations and Conformational Analysis

This compound is a conformationally flexible molecule due to the presence of multiple single bonds that can undergo rotation. The specific three-dimensional arrangement (conformation) of the benzyl and methyl groups around the phosphorus center can significantly influence its steric properties and reactivity. Molecular dynamics (MD) simulations and systematic conformational searches are computational techniques used to explore the potential energy surface of a molecule and identify its most stable conformers.

Detailed Research Findings:

The key degrees of freedom in this compound are the rotations around the P-C(H2) and C(H2)-C(phenyl) bonds. A thorough conformational analysis involves systematically rotating these bonds and calculating the relative energy of each resulting structure. This process maps out the potential energy surface and identifies the low-energy minima that correspond to stable conformers.

Conformational Search: Algorithms can systematically explore the conformational space to locate energy minima. Studies on similar flexible benzyl derivatives show that steric repulsion is a key factor in determining preferred conformations. nih.govnih.gov For this compound, the analysis would likely reveal several low-energy conformers distinguished by the orientation of the two phenyl rings relative to each other and to the phosphorus lone pair.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com By simulating the molecule at a given temperature, one can observe the transitions between different conformations and determine their relative populations. tuwien.at This provides a dynamic picture of the molecule's flexibility and the energy barriers separating different conformational states. For a ligand, this dynamic behavior is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind to a metal center or participate in a reaction.

The results of such analyses are often presented as a table of stable conformers, their key dihedral angles, and their relative energies, as illustrated in the hypothetical data below. Understanding the conformational landscape is essential for accurately modeling reaction pathways and predicting steric effects, such as the ligand cone angle, which itself is conformation-dependent. chemrxiv.orgchemrxiv.org

| Conformer | Dihedral Angle τ1 (C-P-CH2-Ph1) | Dihedral Angle τ2 (C-P-CH2-Ph2) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|---|

| A (Global Minimum) | 65° | -68° | 0.00 | 65% |

| B | 175° | -70° | 0.85 | 20% |

| C | 178° | 175° | 1.50 | 9% |

| D | -66° | -69° | 2.10 | 6% |

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Detailed Research Findings:

For this compound, a common reaction pathway to model would be its role as a nucleophile, for example, in an SN2 reaction or a Michael addition. nih.govlibretexts.org The process of modeling such a reaction involves several steps:

Geometry Optimization: The structures of the reactants (this compound and an electrophile) and the final products are optimized to find their lowest energy geometries.

Transition State (TS) Search: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. nih.gov Specialized algorithms are used to locate the TS structure connecting the reactants and products. For a nucleophilic attack, the TS would feature a partially formed bond between the phosphorus atom and the electrophile, and a partially broken bond in the electrophile. researchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products should have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. ucl.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. This confirms that the located TS correctly connects the desired reactants and products.

Computational studies on similar phosphine-catalyzed reactions have successfully used this methodology to explain reactivity and selectivity. nih.govnih.gov For this compound acting as a nucleophile in a substitution reaction with methyl iodide, the calculated energy profile would provide a quantitative understanding of its reactivity.

Future Prospects and Emerging Research Frontiers in Dibenzyl Methyl Phosphane Chemistry

Design and Synthesis of Advanced Phosphane Architectures

The development of novel phosphane ligands is a cornerstone of progress in catalysis and materials science. Building upon the dibenzyl(methyl)phosphane framework, researchers are exploring the synthesis of more complex and functionally diverse architectures. The primary motivation is to fine-tune the steric and electronic properties of the ligand to achieve enhanced performance in specific applications.

One promising avenue of research is the incorporation of this compound moieties into larger, multi-dentate ligand systems. These "pincer" or "tripodal" architectures can offer greater stability to metal complexes and provide more precise control over the catalytic environment. The synthesis of such ligands often involves multi-step reaction sequences, starting with the functionalization of the benzyl (B1604629) groups or the phosphorus center of this compound.

Furthermore, the attachment of this compound to solid supports, such as polymers or silica, is an active area of investigation. This approach facilitates the recovery and recycling of catalysts, a key aspect of sustainable chemistry. The synthetic strategies for immobilization typically involve creating a covalent linkage between the phosphane and the support material, without compromising the ligand's coordination ability.

A summary of synthetic approaches for advanced phosphane architectures based on this compound is presented below:

| Synthetic Strategy | Description | Potential Advantages |

| Multi-dentate Ligand Synthesis | Incorporation of multiple this compound units into a single molecule. | Enhanced catalyst stability, improved control over catalytic activity and selectivity. |

| Immobilization on Solid Supports | Covalent attachment of this compound to polymers, silica, or other insoluble materials. | Facilitates catalyst separation and reuse, leading to more sustainable processes. |

| Chiral Modifications | Introduction of chiral centers into the phosphane structure. | Enables asymmetric catalysis for the synthesis of enantiomerically pure compounds. |

Exploration of Novel Catalytic Transformations

This compound and its derivatives are being explored as ligands in a variety of novel catalytic transformations. The electronic properties of the phosphorus atom, influenced by the methyl and benzyl substituents, make it a versatile ligand for a range of transition metals.

One key area of research is the development of catalysts for cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands based on this compound can influence the efficiency and selectivity of these transformations, leading to the synthesis of complex organic molecules with high precision.

Another emerging application is in the field of polymerization catalysis. Phosphane ligands can play a crucial role in controlling the structure and properties of polymers. Research is focused on designing this compound-based catalysts that can produce polymers with specific tacticities and molecular weights, which are critical for their material properties.

The table below highlights some of the novel catalytic transformations being investigated with this compound-based systems:

| Catalytic Transformation | Metal Catalyst | Role of this compound Ligand | Potential Applications |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Modulates reactivity and selectivity of the metal center. | Synthesis of pharmaceuticals, agrochemicals, and functional materials. |

| Polymerization | Zirconium, Titanium | Controls polymer chain growth and microstructure. | Production of specialty polymers with tailored properties. |

| Hydrogenation and Hydroformylation | Rhodium, Ruthenium | Influences the rate and regioselectivity of the reaction. | Industrial synthesis of bulk and fine chemicals. |

Integration into Smart Materials and Supramolecular Assemblies

The unique properties of this compound also make it an attractive building block for the construction of "smart" materials and supramolecular assemblies. Smart materials are designed to respond to external stimuli, such as light, temperature, or the presence of a chemical analyte.

The phosphorus center in this compound can be reversibly oxidized or coordinated to metal ions, leading to changes in the material's properties. This responsiveness can be harnessed to create sensors, switches, and controlled-release systems. For instance, a polymer incorporating this compound units could exhibit changes in its fluorescence or mechanical properties upon binding to a specific metal ion.

In the realm of supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies from smaller molecular components. nih.gov The aromatic benzyl groups of this compound can participate in π-stacking interactions, while the phosphorus atom can act as a hydrogen bond acceptor or a coordination site for metal ions. These interactions can be exploited to direct the self-assembly of complex architectures, such as cages, capsules, and extended networks. nih.gov

The following table summarizes the potential roles of this compound in the development of advanced materials:

| Material Type | Design Principle | Potential Functionality |

| Responsive Polymers | Incorporation of this compound into polymer chains. | Sensing of metal ions, pH, or redox potential; stimuli-responsive drug delivery. |

| Supramolecular Cages | Self-assembly of this compound-containing building blocks through coordination or hydrogen bonding. | Encapsulation and transport of guest molecules; catalysis in confined spaces. |

| Luminescent Materials | Formation of metal complexes with this compound ligands that exhibit phosphorescence. | Organic light-emitting diodes (OLEDs), bio-imaging probes. |

Q & A

Q. What are the recommended synthetic routes for Dibenzyl(methyl)phosphane, and how can reaction conditions be optimized?

this compound can be synthesized via deprotonation of methyl diphenyl phosphane with tert-butyllithium (tBuLi) in hexane at -78°C, followed by addition of S(NtBu)₂. This method yields a lithium complex ([Li{Ph₂PCH₂S(NtBu)₂}]₂) with an 81% yield, demonstrating improved efficiency compared to analogous dimethyl phosphino compounds. Reaction optimization should focus on maintaining low temperatures (-78°C) and inert atmospheres to prevent side reactions or oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for verifying ligand coordination and purity. For example, phosphane-gold(I) dithiocarbamate complexes show distinct ³¹P NMR shifts due to Au-P bonding .

- X-ray Crystallography : Single-crystal X-ray studies (e.g., at 173 K) confirm molecular geometry, such as the square-planar coordination of Pd(II) complexes with phosphane ligands. Data-to-parameter ratios >20 ensure structural reliability .

Q. How is this compound utilized in catalytic systems, and what substrates are compatible?

Phosphane ligands are integral to transition-metal catalysts, particularly in Pd(II) and Au(I) complexes. For instance, Pd(II) complexes with this compound exhibit distorted square-planar geometries, enabling cross-coupling reactions. Substrate versatility includes diaryl, alkylaryl, and dibenzyl sulfoxides, with acid promoters (e.g., HCl) enhancing efficiency for bulky substrates .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

Hybrid density functional theory (DFT) methods, such as Becke’s three-parameter exchange-correlation functional (B3LYP), provide accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol deviation). Gradient corrections and exact-exchange terms improve predictions for phosphane ligand interactions in metal complexes . The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, further refines electronic structure analysis .

Q. How do mechanistic studies resolve contradictions in catalytic performance of phosphane-containing complexes?

Kinetic and isotopic labeling experiments can clarify discrepancies. For example, in sulfide reduction, the absence of acid promoters reduces catalytic efficiency for dimethyl sulfoxide (73% yield without HCl vs. 82.9% with HCl). Spectroscopic monitoring (e.g., in situ IR) of intermediate species helps identify rate-limiting steps .

Q. What advanced analytical techniques detect trace phosphane derivatives in complex matrices?

- GC-MS with Headspace Sampling : Enables quantification of phosphane residues at 0.001 mg/kg in biological or environmental samples. Mass spectrometric detection ensures specificity .

- GC-FID : Validated for post-mortem biological materials (blood, lung) using internal standards (e.g., methyl ethyl ketone). Sample preparation involves 0.5 g tissue homogenized with 0.1 ml internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.